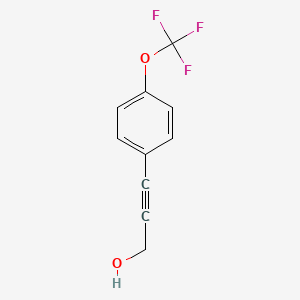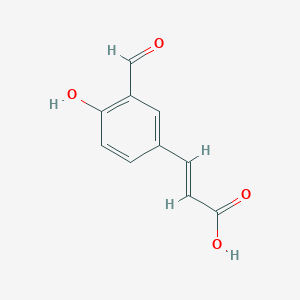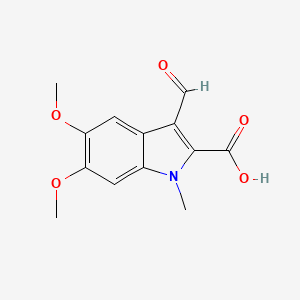![molecular formula C9H8BrN3O2 B3164719 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid CAS No. 893723-46-1](/img/structure/B3164719.png)
2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid
描述
2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid is a heterocyclic compound that features a fused imidazo[4,5-b]pyridine ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromo and methyl substituents on the imidazo[4,5-b]pyridine ring enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved by reacting 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Alkylation: The imidazo[4,5-b]pyridine core is then alkylated using ethyl bromoacetate to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The imidazo[4,5-b]pyridine core can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities.
相似化合物的比较
Similar Compounds
Uniqueness
2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid is unique due to the presence of the acetic acid moiety, which enhances its solubility and reactivity compared to other similar compounds. This structural feature also allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-4-5(10)2-6-9(11-4)13-7(12-6)3-8(14)15/h2H,3H2,1H3,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPTYCBQSGBKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)N=C(N2)CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164638.png)
![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164649.png)
![3-[2-Oxo-2-phenyl-eth-(Z)-ylidene]-[1,4]diazocan-2-one](/img/structure/B3164651.png)
![Butyl[(4-ethylphenyl)methyl]amine](/img/structure/B3164659.png)
![3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3164665.png)



![3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164682.png)

![Pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3164714.png)
![Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate](/img/structure/B3164725.png)

![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3164752.png)
